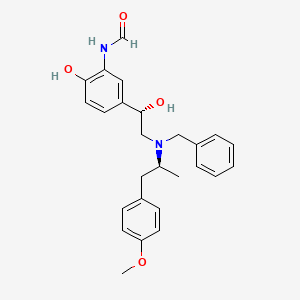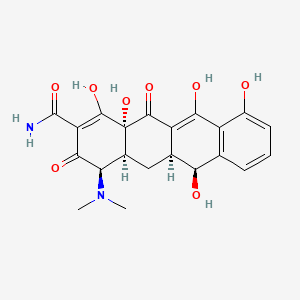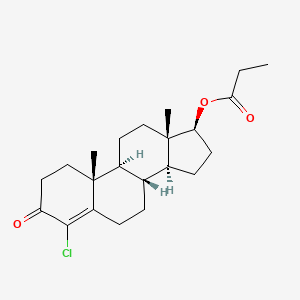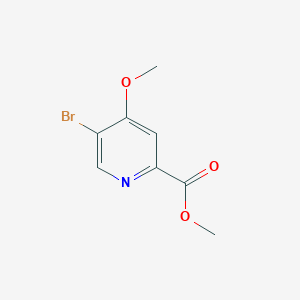
Methyl 5-bromo-4-methoxypicolinate
Vue d'ensemble
Description
“Methyl 5-bromo-4-methoxypicolinate” is a chemical compound with the molecular formula C8H8BrNO3 . It is also known by other names such as “methyl 5-bromo-4-methoxypyridine-2-carboxylate” and "2-Pyridinecarboxylic acid, 5-bromo-4-methoxy-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 5-bromo-4-methoxypicolinate” can be represented by the InChI code1S/C8H8BrNO3/c1-12-7-3-6 (8 (11)13-2)10-4-5 (7)9/h3-4H,1-2H3 . The compound has a molecular weight of 246.06 g/mol . Physical And Chemical Properties Analysis
“Methyl 5-bromo-4-methoxypicolinate” has a molecular weight of 246.06 g/mol . It has a computed XLogP3-AA value of 1.7, indicating its lipophilicity . The compound has no hydrogen bond donors, four hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 244.96876 g/mol . The topological polar surface area is 48.4 Ų .Applications De Recherche Scientifique
Synthesis Improvement : A study by Nishimura & Saitoh (2016) demonstrated improvements in the synthesis of a key intermediate, 5-bromo-2-methylamino-8-methoxyquinazoline, related to Methyl 5-bromo-4-methoxypicolinate. The process involved reducing isolation steps, thereby enhancing yield and maintaining purity, crucial for quick supply to medicinal laboratories (Nishimura & Saitoh, 2016).
Antioxidant Activity : Li et al. (2011) isolated bromophenols from the marine red alga Rhodomela confervoides, demonstrating potent antioxidant activities. This research indicates the potential of such compounds, including Methyl 5-bromo-4-methoxypicolinate derivatives, in natural antioxidant applications (Li, Li, Gloer, & Wang, 2011).
Morphine Fragment Synthesis : Cheng, Liou, & Lee (1997) researched the synthesis of morphine fragments using compounds like 5-(2-bromo-6-methoxyphenoxy)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline. This study highlights the role of Methyl 5-bromo-4-methoxypicolinate derivatives in developing complex organic molecules (Cheng, Liou, & Lee, 1997).
Antimicrobial and Anti-inflammatory Activity : Al-Abdullah et al. (2014) found that certain derivatives of Methyl 5-bromo-4-methoxypicolinate showed significant antibacterial and anti-inflammatory activities. This suggests potential pharmaceutical applications for these compounds (Al-Abdullah et al., 2014).
Photodynamic Therapy for Cancer : Pişkin, Canpolat, & Öztürk (2020) synthesized new zinc phthalocyanine derivatives, including Methyl 5-bromo-4-methoxypicolinate derivatives, with high singlet oxygen quantum yield. These derivatives have potential as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Tubulin-Polymerization Inhibitors : Wang et al. (2014) developed novel tubulin-polymerization inhibitors targeting the colchicine site using compounds including 6-methoxy-1,2,3,4-tetrahydroquinoline, a derivative of Methyl 5-bromo-4-methoxypicolinate. These compounds showed potential for anticancer applications (Wang et al., 2014).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 5-bromo-4-methoxypyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPTFIKIWCZHYRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856537 | |
| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-methoxypicolinate | |
CAS RN |
1256789-95-3 | |
| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




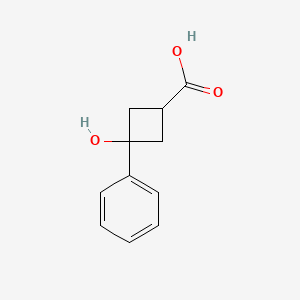
![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)
![N-[1-(5-carbaMoylAdaMantan-2-ylaMino)-1-oxo-2-Methyl-2-propanyl]-2-fluorobenzenesulfonaMid](/img/structure/B1429403.png)
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1429404.png)
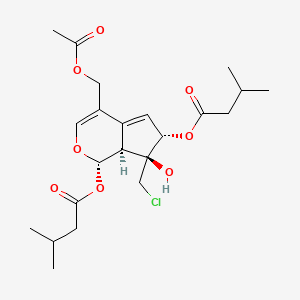
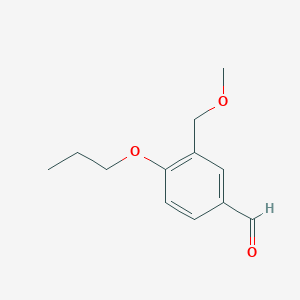
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)
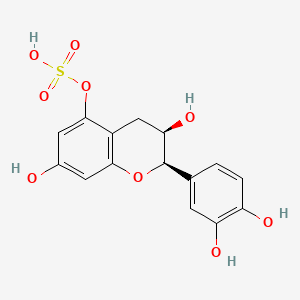
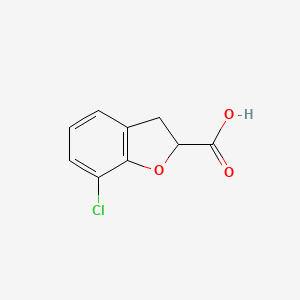
![2-((pyrrolidin-2-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429418.png)
